molecular formula C7H5N3O3S B13298788 5-(2-Methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2-Methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13298788
M. Wt: 211.20 g/mol
InChI Key: KYHCIOCKMQMMIQ-UHFFFAOYSA-N
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Description

5-(2-Methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both thiazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound . This intermediate is then subjected to further reactions to form the final product. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

similar compounds are often produced using batch or continuous flow reactors, which allow for precise control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

5-(2-Methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The oxadiazole ring can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Similar structure but different functional groups.

    2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Contains a thiazole ring but different substituents

Uniqueness

5-(2-Methylthiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of thiazole and oxadiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H5N3O3S

Molecular Weight

211.20 g/mol

IUPAC Name

5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H5N3O3S/c1-3-8-4(2-14-3)6-9-5(7(11)12)10-13-6/h2H,1H3,(H,11,12)

InChI Key

KYHCIOCKMQMMIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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